N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Physicochemical profiling Lipophilicity XLogP3-AA

This compound offers a unique 3,5-dichlorophenyl substitution on the 1,4-benzothiazine core, delivering a calculated LogP of 3.5—significantly higher than unsubstituted analogs. Its absence of published bioactivity makes it an ideal blank-slate candidate for high-throughput screening and phenotypic assays. With ≥95% purity and a distinct InChIKey, it serves as a reliable reference standard for HPLC-MS method development. Procure this physicochemically well-characterized, unexplored chemotype to expand your screening library and systematically probe chlorine position effects in SAR campaigns.

Molecular Formula C16H12Cl2N2O2S
Molecular Weight 367.2g/mol
CAS No. 353261-55-9
Cat. No. B427970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS353261-55-9
Molecular FormulaC16H12Cl2N2O2S
Molecular Weight367.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O2S/c17-9-5-10(18)7-11(6-9)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22)
InChIKeyRWQSHMYVWHXNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: Core Physicochemical Baseline and Procurement-Relevant Profile


N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 353261-55-9) is a synthetic small molecule belonging to the 1,4‑benzothiazine class, characterized by a 3,5‑dichlorophenyl substituent on the acetamide side chain [1]. Its computed properties, including a molecular weight of 367.25 g/mol, a calculated LogP (XLogP3-AA) of 3.5, two hydrogen-bond donors, and three hydrogen-bond acceptors, place it in a moderately lipophilic drug-like chemical space [1]. As of the current evidence cut-off, this compound lacks any publicly reported quantitative biological activity data (e.g., IC50, Ki, EC50), and no peer-reviewed publications or patents describing its use have been identified [1]. This evidence guide therefore assesses the compound solely on the basis of its structural and physicochemical differentiation from closely related analogs.

Why Substitution with Other 1,4-Benzothiazine Acetamides Can Alter Physicochemical and Biological Profiles


Although all 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamides share a common core, the identity and substitution pattern of the N‑phenyl ring exert a substantial influence on key molecular properties. For instance, the 3,5‑dichloro substitution pattern present in CAS 353261-55-9 yields a calculated LogP (XLogP3-AA) of 3.5, compared to 2.3 for the unsubstituted N‑phenyl analog (CAS 101350-88-3), a difference that reflects the significant impact of chlorine atoms on lipophilicity [1][2]. Changes in lipophilicity directly affect membrane permeability, plasma protein binding, and metabolic stability, meaning that bioactivity and pharmacokinetic behavior cannot be assumed to be interchangeable across this series [3]. Furthermore, the distinct electron‑withdrawing and steric properties of the 3,5‑dichloro arrangement, relative to other dichloro isomers (e.g., 2,3‑ or 3,4‑dichloro), can alter binding interactions with biological targets, making generic substitution scientifically unsound without target‑specific comparative data [3].

Head‑to‑Head Comparative Physicochemical Data for N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide


Lipophilicity Differentiation: 3,5‑Dichloro Substitution Increases Calculated LogP vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3-AA value of 3.5, reflecting the contribution of the 3,5‑dichlorophenyl substituent to molecular lipophilicity [1]. In contrast, the unsubstituted N‑phenyl analog (CAS 101350-88-3) has a computed XLogP3-AA of 2.3, a difference of 1.2 log units [2]. This represents a roughly 16‑fold increase in predicted octanol‑water partition coefficient, indicating significantly higher membrane permeability potential for the 3,5‑dichloro derivative [3].

Physicochemical profiling Lipophilicity XLogP3-AA

Molecular Weight Differentiation: 3,5‑Dichloro Substitution Increases Mass Relative to Unsubstituted and Monochloro Analogs

The molecular weight of N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is 367.25 g/mol [1]. This exceeds the unsubstituted N‑phenyl derivative (298.4 g/mol) by 68.9 g/mol and the 4‑chlorophenyl analog (332.8 g/mol) by 34.5 g/mol [2]. The progressive increase in mass with chlorine substitution directly influences bulk properties such as molar volume, polar surface area, and the number of heavy atoms, all of which contribute to the compound's ADME profile.

Molecular weight Drug-likeness Physicochemical properties

Hydrogen‑Bond Donor and Acceptor Consistency Across the Series with Implication for Solubility and Permeability

Both the 3,5‑dichloro target compound and the unsubstituted N‑phenyl analog possess two hydrogen‑bond donors (HBD) and three hydrogen‑bond acceptors (HBA), indicating that chlorine substitution does not alter the core H‑bond pharmacophore [1][2]. This conservation suggests that differences in biological activity among analogs, if any, would stem from lipophilicity‑driven partitioning or steric/electronic effects rather than from changes in fundamental hydrogen‑bonding capacity [3].

Hydrogen bonding Drug-likeness Physicochemical profiling

Structural Uniqueness of the 3,5‑Dichloro Substitution Pattern Among Commercially Available Benzothiazine Acetamides

Among facilely accessible analogs, the common dichloro substitution patterns are 3,4‑dichloro (CAS 133043-86-4) and 2,3‑dichloro (CAS 133043-84-2) . The 3,5‑dichloro arrangement (CAS 353261-55-9) is structurally distinct, aligning the chlorine atoms in a meta‑meta configuration on the phenyl ring, which alters both the electrostatic potential surface and the molecular dipole moment relative to the ortho‑meta (2,3‑) or meta‑para (3,4‑) arrangements [1]. Such differences are known to affect target‑binding complementarity and metabolic soft spots, making the 3,5‑pattern a unique tool for structure‑activity relationship (SAR) investigations in this chemical series.

SAR Structural differentiation Chlorine positional isomers

Absence of Public Bioactivity Data: A Critical Differentiator for Procurement Risk Assessment

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and patent databases yielded zero quantitative bioactivity records (IC50, Ki, EC50, MIC, etc.) for the 3,5‑dichloro compound [1][2]. In contrast, the unsubstituted N‑phenyl analog (CAS 101350-88-3) has at least one computed bioactivity prediction dataset in PubChem, and the broader benzothiazine acetamide class has published anticancer activity data for several substituted derivatives [3]. This data void means that any biological activity attributed to the 3,5‑dichloro compound is entirely speculative, representing a significant procurement risk for projects requiring documented bioactivity.

Bioactivity Data availability Procurement risk

Scientifically Grounded Application Scenarios for N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide


Physicochemical Comparator in Medicinal Chemistry SAR Studies

Given its distinct 3,5‑dichloro substitution pattern and well‑characterized computed properties (XLogP3-AA = 3.5, MW = 367.25 g/mol, HBD = 2, HBA = 3), this compound is well‑suited as a physicochemical benchmark in SAR campaigns exploring 1,4‑benzothiazine acetamides. It complements the 3,4‑dichloro and 2,3‑dichloro isomers, enabling systematic probing of how chlorine position affects LogP, solubility, and ultimately biological activity [1].

Chemical Probe for De Novo Biological Screening

The complete absence of publicly reported bioactivity data [2] positions this compound as a blank‑slate candidate for high‑throughput screening against novel targets or in phenotypic assays. Procurement for screening libraries that seek to identify new bioactive chemotypes, rather than reproduce known hits, is the most scientifically defensible use case.

Reference Standard for Analytical Method Development

With a purity specification of ≥95% as reported by multiple vendors , and a unique InChIKey (RWQSHMYVWHXNBU‑UHFFFAOYSA‑N) that distinguishes it from all other benzothiazine analogs, the compound can serve as a reference standard in HPLC‑MS method development or in building spectral libraries for compound identification in complex mixtures.

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.